molecular formula C40H51N5O5 B10849086 H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2

Cat. No.: B10849086
M. Wt: 681.9 g/mol
InChI Key: KIHHZGQBWZPIMS-FVTMYMNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 is a synthetic tetrapeptide that belongs to the TIPP (Tyr-Tic-Phe-Phe) series of opioid receptor antagonists. This compound is characterized by the presence of 2,6-dimethyltyrosine at the N-terminus, tetrahydroisoquinoline-3-carboxylic acid, beta-methyl-cyclohexylalanine, and phenylalanine at the C-terminus. It is known for its high selectivity and potency as a delta-opioid receptor antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 involves the stepwise solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 has several scientific research applications:

    Chemistry: Used as a tool for studying peptide synthesis and structure-activity relationships.

    Biology: Employed in research on opioid receptors and their role in pain modulation.

    Medicine: Investigated for its potential as a therapeutic agent for pain management with reduced risk of tolerance and dependence.

    Industry: Utilized in the development of new analgesics and opioid receptor modulators.

Mechanism of Action

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 exerts its effects by selectively binding to delta-opioid receptors. This binding inhibits the receptor’s activity, leading to a decrease in pain signaling. The compound’s high selectivity for delta-opioid receptors over other opioid receptors is attributed to its unique structural features, such as the presence of beta-methyl-cyclohexylalanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 stands out due to its high selectivity and potency as a delta-opioid receptor antagonist. The presence of beta-methyl-cyclohexylalanine enhances its binding affinity and selectivity, making it a valuable tool for opioid research and potential therapeutic applications .

Properties

Molecular Formula

C40H51N5O5

Molecular Weight

681.9 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2R,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36+/m0/s1

InChI Key

KIHHZGQBWZPIMS-FVTMYMNWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O

Origin of Product

United States

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